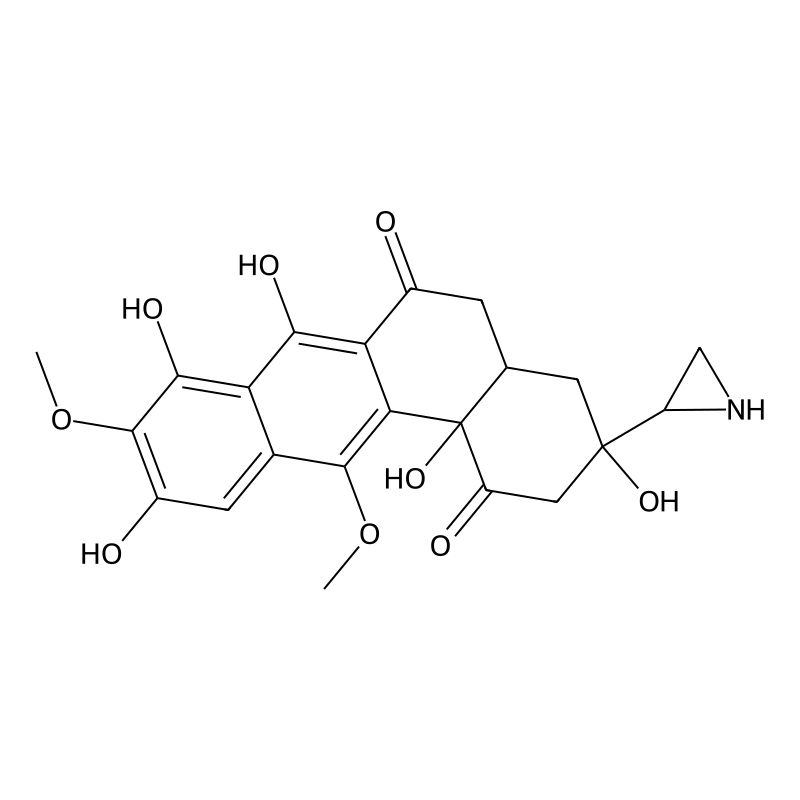

Azicemicin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Azicemicin B is an antibiotic compound belonging to a new structural class of antimicrobial agents, specifically isolated from the fermentation broth of the actinomycete strain Amycolatopsis sp. MJ126-NF4. It is characterized by the molecular formula and possesses a complex structure that includes multiple functional groups, contributing to its biological activity against various pathogens . Azicemicin B, along with its analog Azicemicin A, exhibits moderate growth inhibition against Gram-positive bacteria and mycobacteria, making it a subject of interest in antibiotic research .

Azicemicin B demonstrates significant antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. Its minimum inhibitory concentration values indicate effective growth inhibition, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains . The compound's unique structural features likely contribute to its mechanism of action, although detailed studies on its specific interactions with bacterial targets are still ongoing.

The synthesis of Azicemicin B can be achieved through both natural extraction from microbial sources and synthetic methodologies. The natural method involves culturing Amycolatopsis sp. MJ126-NF4 under controlled conditions to maximize yield. In synthetic approaches, researchers have explored various catalytic reactions, including copper-catalyzed cross-coupling reactions and other methods that facilitate the formation of complex aziridine structures . These synthetic strategies aim to enhance yield and purity while allowing for modifications that could improve biological efficacy.

Given its antimicrobial properties, Azicemicin B has potential applications in pharmaceuticals as a treatment option for bacterial infections, especially those resistant to conventional antibiotics. Its unique mechanism of action may also provide insights into developing new antibiotics or adjuvants that can enhance the efficacy of existing treatments . Additionally, research into its biosynthetic pathways may lead to novel biotechnological applications in drug development.

Studies on the interactions of Azicemicin B with various biological systems are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations suggest that it may interact with bacterial ribosomes or other cellular components involved in protein synthesis, although detailed mechanistic studies are required to elucidate these interactions fully . Understanding these interactions will be crucial for optimizing its therapeutic use and minimizing potential resistance development.

Azicemicin B shares structural and functional similarities with several other antibiotic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Azicemicin A | Antibiotic | Moderate against Gram-positive bacteria | Structural analog to Azicemicin B |

| Vancomycin | Glycopeptide antibiotic | Effective against Gram-positive bacteria | Inhibits cell wall synthesis |

| Daptomycin | Lipopeptide antibiotic | Broad-spectrum against Gram-positive bacteria | Disrupts membrane potential |

| Teicoplanin | Glycopeptide antibiotic | Similar efficacy to Vancomycin | Longer half-life |

Azicemicin B is unique due to its distinct biosynthetic origin and structural characteristics that differentiate it from other known antibiotics. Its specific activity profile against mycobacteria also sets it apart from many traditional antibiotics that primarily target Gram-positive organisms.